molecular formula C6H8N2O B3270882 2-Pyridinamine, 3-methyl-, 1-oxide CAS No. 53669-61-7

2-Pyridinamine, 3-methyl-, 1-oxide

Cat. No.: B3270882
CAS No.: 53669-61-7
M. Wt: 124.14 g/mol
InChI Key: MMXCTCKYXGIWLV-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-methyl-, 1-oxide is a chemical compound with the molecular formula C6H8N2O. It is also known by other names such as 3-Methyl-2-aminopyridine N-oxide. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the amino group and the N-oxide functionality makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-methyl-, 1-oxide typically involves the oxidation of 2-Pyridinamine, 3-methyl-. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinamine, 3-methyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Higher N-oxide derivatives.

    Reduction: 2-Pyridinamine, 3-methyl-.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinamine, 3-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-methyl-, 1-oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, further contributing to its biological activity.

Comparison with Similar Compounds

    2-Pyridinamine, 1-oxide: Similar structure but lacks the methyl group at the 3-position.

    3-Methylpyridine N-oxide: Similar structure but lacks the amino group.

Uniqueness: 2-Pyridinamine, 3-methyl-, 1-oxide is unique due to the presence of both the amino group and the N-oxide functionality, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable compound for further study and application.

Properties

IUPAC Name

1-hydroxy-3-methylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-2-4-8(9)6(5)7/h2-4,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCTCKYXGIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342233
Record name 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53669-61-7
Record name 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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